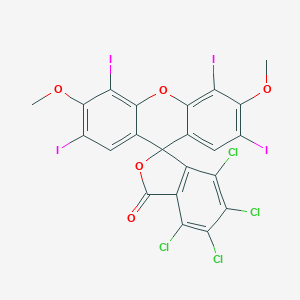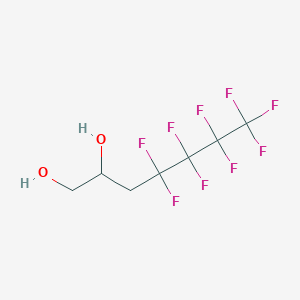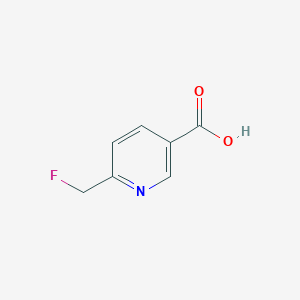
6-(Fluoromethyl)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Fluoromethyl)pyridine-3-carboxylic acid is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine .
Molecular Structure Analysis
The empirical formula of 6-(Fluoromethyl)pyridine-3-carboxylic acid is C6H4FNO2 . The molecular weight is 141.10 . The SMILES string representation is OC(=O)c1ccc(F)nc1 .Physical And Chemical Properties Analysis
6-(Fluoromethyl)pyridine-3-carboxylic acid has a molecular weight of 141.10 . The melting point is 144-148 °C .科学的研究の応用
Imaging Agent Development for Prostate Cancer
6-(Fluoromethyl)pyridine-3-carboxylic acid derivatives, such as 2-(3-{1-carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid ([18F]DCFPyL), have been synthesized and evaluated for their potential as imaging agents targeting the prostate-specific membrane antigen (PSMA) in prostate cancer. [18F]DCFPyL has demonstrated a high affinity for PSMA, with promising in vivo results for PET imaging of prostate cancer, offering clear delineation of PSMA-positive prostate tumor xenografts in mouse models. This compound has been produced with high radiochemical yields and specific radioactivities, indicating its viability as a new positron-emitting imaging agent for PSMA-expressing tissues (Chen et al., 2011).
Fluorescence Properties in Metal Complexes
Research into the synthesis of Eu(III) and Tb(III) complexes with novel pyridine dicarboxylic acid derivatives, starting from pyridine-2,6-dicarboxylic acid (DPA), has led to the development of compounds exhibiting significant fluorescence properties. These compounds utilize 4-(hydroxymethyl)pyridine-2,6-dicarboxylate and 4-[(bis-carboxymethyl-amino)-methyl]-pyridine-2,6-dicarboxylic acid as multifunctional ligands for coordination with Tb(III) and Eu(III), showcasing the influence of weak electron-withdrawing groups on the fluorescence intensity of lanthanide complexes. The fluorescence intensities of these complexes have been found to be pH-dependent and related to the solvent dipole moments, with potential applications in time-resolved fluoroimmunoassays (Tang Rui-ren et al., 2006).
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Pyridine-2,4,6-tricarboxylic acid derivatives have been utilized in the formation of various metal-organic frameworks (MOFs) and coordination polymers with metals such as Zn(II), Pr(III), and Eu(III). These studies reveal the versatility of pyridine carboxylic acids in constructing complex structures with potential applications in catalysis, gas storage, and separation technologies. For example, Zn(II) salts react with pyridine-2,4,6-tricarboxylic acid to form diverse products, including coordination polymers and metallomacrocycles, depending on the reaction conditions (Ghosh et al., 2004).
Fluorescent pH Sensors
Derivatives of 6-(Fluoromethyl)pyridine-3-carboxylic acid have been explored for their potential as fluorescent pH sensors. A heteroatom-containing organic fluorophore, demonstrating intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) characteristics, has been developed to function as a fluorescent pH sensor. This compound exhibits reversible fluorescence switching between blue and dark states through protonation and deprotonation processes, suggesting its applicability in detecting acidic and basic organic vapors (Yang et al., 2013).
特性
IUPAC Name |
6-(fluoromethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXKMNLVJJXPQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600791 |
Source


|
| Record name | 6-(Fluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Fluoromethyl)pyridine-3-carboxylic acid | |
CAS RN |
121343-80-4 |
Source


|
| Record name | 6-(Fluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

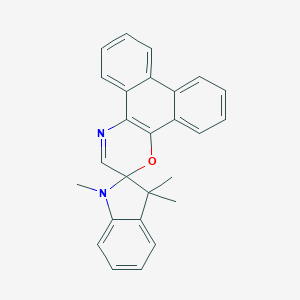
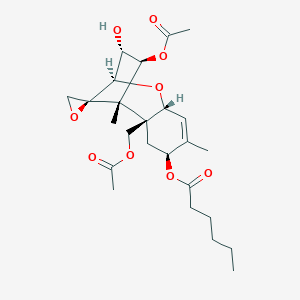

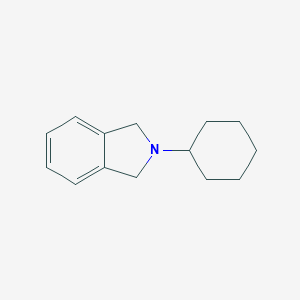
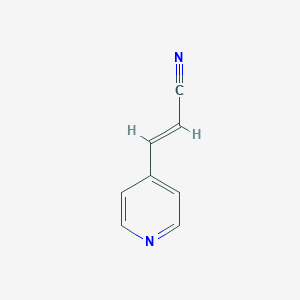


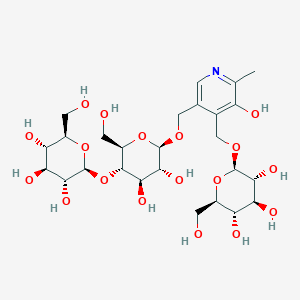
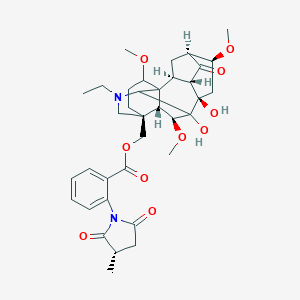
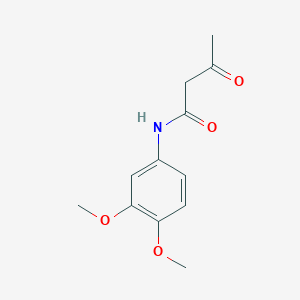
![(10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B40714.png)
![3-Hydroxy-2,3-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B40717.png)
